molecular formula C10H9N5 B12878257 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole

1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B12878257
M. Wt: 199.21 g/mol
InChI Key: GERNWBIUTVAJIB-UHFFFAOYSA-N
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Description

1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the triazole ring. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and material science.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

1-methyl-2-(triazol-1-yl)benzimidazole

InChI

InChI=1S/C10H9N5/c1-14-9-5-3-2-4-8(9)12-10(14)15-7-6-11-13-15/h2-7H,1H3

InChI Key

GERNWBIUTVAJIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C=CN=N3

Origin of Product

United States

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